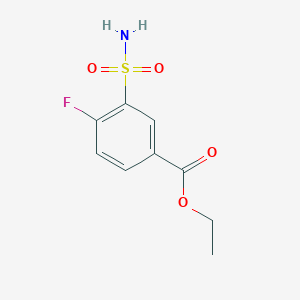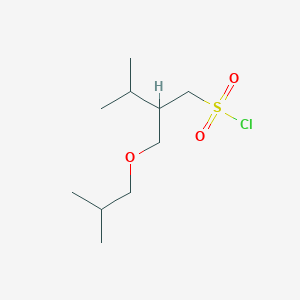![molecular formula C15H28N2 B13522573 3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13522573.png)
3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with nitrogen atoms. This compound is part of the azabicyclooctane family, which is known for its significant potential in drug discovery and other scientific applications. The unique structure of this compound makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazines formed in this reaction can then be deprotected using reagents like PhSH (thiophenol) to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Chemistry: It serves as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria . By inhibiting these enzymes, the compound can restore the efficacy of β-lactam antibiotics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Avibactam: A diazabicyclooctane derivative used as a β-lactamase inhibitor.
Relebactam: Another diazabicyclooctane derivative with similar applications.
Uniqueness
3-(2-(2-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[321]octane is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H28N2 |
|---|---|
Molekulargewicht |
236.40 g/mol |
IUPAC-Name |
3-[2-(2-methylpiperidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H28N2/c1-12-4-2-3-8-17(12)9-7-13-10-14-5-6-15(11-13)16-14/h12-16H,2-11H2,1H3 |
InChI-Schlüssel |
IHCUYAVBNHORRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1CCC2CC3CCC(C2)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13522492.png)
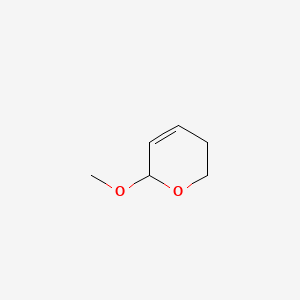
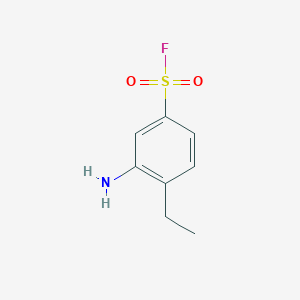

![[(1-Oxo-1lambda6-thiomorpholin-1-ylidene)amino]formonitrilehydrochloride](/img/structure/B13522517.png)

![1-[2-(dimethylamino)ethyl]-3,5-dimethyl-1H-pyrazol-4-aminehydrochloride](/img/structure/B13522526.png)
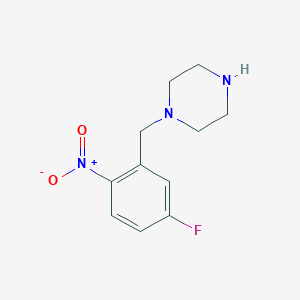
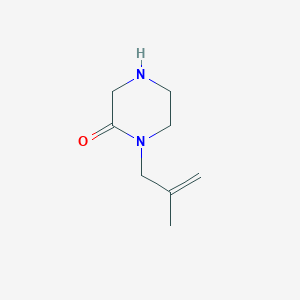

![3-[(6-Methylpyridin-2-yl)amino]propanoic acid](/img/structure/B13522560.png)
